Product packaging for 4-Bromothieno[3,2-c]pyridine(Cat. No.:CAS No. 161823-02-5)

4-Bromothieno[3,2-c]pyridine

Cat. No.: B1528964
CAS No.: 161823-02-5
M. Wt: 214.08 g/mol
InChI Key: KFLHTKWGSANOOL-UHFFFAOYSA-N
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Description

Significance of Fused Thienopyridine Systems in Heterocyclic Chemistry

Fused heterocyclic compounds are a cornerstone of modern chemical research, and among them, thienopyridines hold a special place. smolecule.com Thienopyridines are bicyclic structures where a thiophene (B33073) ring is fused to a pyridine (B92270) ring. Depending on the mode of fusion, six distinct isomers can exist: thieno[2,3-b]pyridine (B153569), thieno[3,2-b]pyridine (B153574), thieno[2,3-c]pyridine (B153571), thieno[3,2-c]pyridine (B143518), thieno[3,4-b]pyridine, and thieno[3,4-c]pyridine. smolecule.com Each of these isomers possesses a unique arrangement of sulfur and nitrogen heteroatoms, leading to distinct electronic and steric properties.

The thieno[3,2-c]pyridine scaffold, the core of the title compound, is of significant interest to organic and medicinal chemists. smolecule.com The fusion of the electron-rich thiophene ring with the electron-deficient pyridine ring creates a unique electronic landscape that influences the molecule's reactivity and its interactions with biological targets. fluorochem.co.uk These compounds serve as versatile building blocks, or synthons, in the construction of more complex molecular architectures. smolecule.com The inherent properties of the thienopyridine core, such as its relative planarity and capacity for hydrogen bonding, can positively influence the characteristics of larger molecules, including their solubility and lipophilicity. mdpi.com This makes them valuable scaffolds in drug discovery and materials science. lookchem.com

Overview of Biologically Active Thienopyridine Derivatives

The thienopyridine skeleton is a well-established pharmacophore, a molecular feature responsible for a drug's pharmacological activity. Derivatives of thienopyridines have been shown to exhibit a wide spectrum of biological effects. mdpi.com Perhaps the most famous examples are the antiplatelet agents ticlopidine (B1205844) and clopidogrel (B1663587), which are based on a tetrahydrothieno[3,2-c]pyridine structure. chemicalbook.com These drugs function as irreversible inhibitors of the P2Y12 receptor, playing a crucial role in preventing thrombotic events in patients with cardiovascular diseases. chemicalbook.com

Beyond their antithrombotic applications, thienopyridine derivatives have demonstrated a range of other pharmacological activities. Research has revealed compounds with potential anti-inflammatory, antimicrobial, antiviral, and antitumor properties. mdpi.com For instance, certain thieno[3,2-c]pyridine derivatives have been investigated as potential antipsychotics, showing significant affinity for serotonin (B10506) receptors. Other studies have explored their use as potassium channel inhibitors for conditions like autoimmune diseases and arrhythmias, and as inhibitors of enzymes such as vascular endothelial growth factor receptor-2 (VEGFR-2), which is implicated in cancer. google.com The diverse biological activities underscore the importance of the thienopyridine scaffold in medicinal chemistry. mdpi.comtandfonline.com

Historical Context of 4-Bromothieno[3,2-c]pyridine in Synthetic Methodologies

While the precise first synthesis of this compound is not prominently documented in seminal literature, its historical importance is defined by its role as a key synthetic intermediate. The strategic placement of the bromine atom at the 4-position of the thieno[3,2-c]pyridine core makes it an exceptionally useful tool for medicinal chemists.

The carbon-bromine bond serves as a versatile chemical handle for introducing a wide array of functional groups through various cross-coupling reactions. The Suzuki coupling, for example, which uses a palladium catalyst to form a new carbon-carbon bond between the bromo-substituted heterocycle and a boronic acid, is a frequently employed method to create more complex derivatives. researchgate.net This allows for the systematic modification of the thienopyridine scaffold to explore structure-activity relationships (SAR) and optimize compounds for desired biological activities.

Patents and research articles focused on developing new therapeutic agents frequently describe synthetic routes that either start with or pass through a bromo-thienopyridine intermediate. google.com For instance, the synthesis of potent kinase inhibitors often involves the coupling of various aryl or heteroaryl groups at the brominated position. researchgate.net The bromine atom can also be displaced via nucleophilic substitution reactions, further expanding the range of possible derivatives. Therefore, the historical and ongoing value of this compound lies in its function as a pivotal building block, enabling the efficient and targeted synthesis of novel and potentially therapeutic molecules.

Compound Data

Below are tables detailing the known properties of this compound.

Table 1: General Properties of this compound

Property Value Source
CAS Number 161823-02-5 fluorochem.co.uk
Molecular Formula C₇H₄BrNS fluorochem.co.uk
Molecular Weight 214.08 g/mol fluorochem.co.uk
Purity Typically ≥95% fluorochem.co.uk
LogP 2.606 fluorochem.co.uk

| Hydrogen Bond Acceptors | 1 | fluorochem.co.uk |

Table 2: Spectroscopic Data of this compound Note: Specific experimental spectra for this compound are not widely available in the reviewed literature. The data below describes expected characteristics based on analysis of closely related thienopyridine analogs. acs.org

Technique Expected Observations
¹H NMR Signals corresponding to the four protons on the aromatic rings are expected. The chemical shifts and coupling patterns would be influenced by the positions relative to the nitrogen, sulfur, and bromine atoms. Protons on the pyridine ring would likely appear at a lower field (higher ppm) than those on the thiophene ring.
¹³C NMR Seven distinct signals for the seven carbon atoms of the bicyclic system are anticipated. The carbon atom directly bonded to the bromine (C4) would show a characteristic shift, influenced by the 'heavy atom effect'. stackexchange.com Quaternary carbons at the ring fusion would also be identifiable.
IR Spectroscopy Characteristic peaks for aromatic C-H stretching would be expected above 3000 cm⁻¹. The fingerprint region (below 1600 cm⁻¹) would contain complex vibrations corresponding to the fused aromatic ring system's C=C and C-N stretching, as well as a C-Br stretching vibration at lower wavenumbers. acs.org

| Mass Spectrometry | The mass spectrum would be expected to show a molecular ion peak [M]⁺ and a characteristic [M+2]⁺ peak of nearly equal intensity, which is indicative of the presence of a single bromine atom due to its natural isotopic abundance (⁷⁹Br and ⁸¹Br). |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H4BrNS B1528964 4-Bromothieno[3,2-c]pyridine CAS No. 161823-02-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromothieno[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrNS/c8-7-5-2-4-10-6(5)1-3-9-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHTKWGSANOOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C2=C1SC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

161823-02-5
Record name 4-bromothieno[3,2-c]pyridine
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Synthetic Methodologies for 4 Bromothieno 3,2 C Pyridine and Its Derivatives

Direct Halogenation Approaches

Direct bromination of the thieno[3,2-c]pyridine (B143518) core presents challenges in regioselectivity. The electronic nature of the fused ring system dictates that electrophilic substitution does not necessarily favor the C4-position.

Achieving regioselective bromination at the 4-position of an unsubstituted thieno[3,2-c]pyridine is not straightforward. Research on the direct halogenation of related thienopyridine isomers highlights the complexity of controlling the reaction site. For instance, the bromination of thieno[2,3-b]pyridine (B153569) has been successfully controlled to yield the 4-bromo derivative in high yield (87%) under mild conditions. nih.govacs.org However, for the thieno[3,2-c]pyridine system, direct bromination often occurs at other positions. For example, bromination of certain thieno[3,2-c]pyridine derivatives with reagents like N-bromosuccinimide (NBS) has been shown to yield the 7-bromo product. google.com The synthesis of the target 4-bromo compound typically relies on more intricate multi-step routes where the bromine atom is incorporated from a precursor.

Multi-step Synthetic Routes to the Core 4-Bromothieno[3,2-c]pyridine Scaffold

Multi-step syntheses offer superior control over the final structure and are the predominant method for obtaining specifically substituted thienopyridines. These routes generally involve either constructing the thiophene (B33073) ring onto a pyridine (B92270) precursor or, more commonly, building the pyridine ring onto a pre-functionalized thiophene. nih.govscielo.br

Ring closure, or cyclization, is the key step in forming the bicyclic thieno[3,2-c]pyridine system. A variety of strategies have been developed to facilitate this transformation. One notable method involves the cyclization of an N-(3-thienyl)methyl-N-[2,2-di-alkoxy]-ethyl-para-toluene sulfonamide intermediate by treatment with a strong mineral acid. google.com

Another approach begins with a substituted thiophene and builds the pyridine ring onto it. For instance, a documented synthesis starts with 4-bromothiophenecarboxaldehyde. google.com This precursor undergoes a Knoevenagel condensation with malonic acid to form (E)-3-(4-bromo-thiophen-2-yl)-acrylic acid. google.com Subsequent reaction steps lead to the formation of a 3-bromo-5H-thieno[3,2-c]pyridine-4-one intermediate, which represents the successful closure of the pyridine ring onto the brominated thiophene core. google.comresearchgate.net This pyridinone can then be further modified.

The modification of precursors is integral to multi-step syntheses, allowing for the strategic placement of functional groups prior to cyclization. The synthesis starting from 4-bromothiophenecarboxaldehyde is a prime example of this strategy. google.com Here, the bromine atom is present on the thiophene starting material. This pre-functionalized precursor is then carried through a sequence of reactions to construct the fused pyridine ring.

A common transformation of the intermediate 3-bromo-5H-thieno[3,2-c]pyridin-4-one involves treatment with phosphorus oxychloride (POCl₃) to yield 3-bromo-4-chloro-thieno[3,2-c]pyridine. google.com This chlorination step modifies the precursor for further reactions, such as nucleophilic substitutions or cross-coupling reactions at the 4-position.

Derivatization Strategies via Cross-Coupling Reactions

The bromine atom on the thieno[3,2-c]pyridine scaffold serves as a versatile handle for introducing molecular complexity through transition-metal-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. fishersci.esorganic-chemistry.org This reaction is highly effective for the arylation and heteroarylation of bromothieno[3,2-c]pyridines. While specific examples starting from the 4-bromo isomer are not extensively detailed in the cited literature, studies on the closely related 2-bromo and 3-bromo isomers demonstrate the reaction's applicability to this heterocyclic system. google.comnih.gov

In a representative study, various 4-hetero-1-yl-2-bromothieno[3,2-c]pyridines were successfully coupled with a range of substituted arylboronic acids. nih.gov The reactions typically employ a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a base like K₃PO₄ and a suitable solvent system. nih.govmdpi.com These couplings proceed in good yields and tolerate a variety of functional groups on the boronic acid, including both electron-donating and electron-withdrawing substituents. nih.gov This demonstrates the robustness of the Suzuki-Miyaura reaction for creating diverse libraries of substituted thieno[3,2-c]pyridine derivatives.

The table below details the results from the Suzuki-Miyaura coupling of a 2-bromothieno[3,2-c]pyridine (B1288045) derivative with various arylboronic acids, illustrating the typical conditions and outcomes for this class of reaction. nih.gov

Starting Bromo-CompoundArylboronic AcidResulting Arylated ProductYield (%)
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridinePhenylboronic acid4-(Morpholin-4-yl)-2-phenylthieno[3,2-c]pyridine81
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridine4-Methylphenylboronic acid4-(Morpholin-4-yl)-2-(4-methylphenyl)thieno[3,2-c]pyridine84
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridine4-Methoxyphenylboronic acid4-(Morpholin-4-yl)-2-(4-methoxyphenyl)thieno[3,2-c]pyridine82
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridine4-Chlorophenylboronic acid4-(Morpholin-4-yl)-2-(4-chlorophenyl)thieno[3,2-c]pyridine79
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridine4-Fluorophenylboronic acid4-(Morpholin-4-yl)-2-(4-fluorophenyl)thieno[3,2-c]pyridine78
4-(Morpholin-4-yl)-2-bromothieno[3,2-c]pyridine4-(Trifluoromethyl)phenylboronic acid4-(Morpholin-4-yl)-2-(4-(trifluoromethyl)phenyl)thieno[3,2-c]pyridine75
4-(Piperidin-1-yl)-2-bromothieno[3,2-c]pyridine4-Methylphenylboronic acid4-(Piperidin-1-yl)-2-(4-methylphenyl)thieno[3,2-c]pyridine85
4-(Piperidin-1-yl)-2-bromothieno[3,2-c]pyridine4-Methoxyphenylboronic acid4-(Piperidin-1-yl)-2-(4-methoxyphenyl)thieno[3,2-c]pyridine83

Sonogashira Coupling for Ethynylation

The Sonogashira reaction is a cornerstone of carbon-carbon bond formation, specifically creating a bond between a C(sp²) of an aryl or vinyl halide and a terminal alkyne's C(sp). nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction, typically co-catalyzed by a copper(I) salt in the presence of an amine base, is highly effective for the ethynylation of halogenated heterocycles like this compound. wikipedia.orgorganic-chemistry.org The reaction's utility is extensive, finding applications in natural product synthesis, drug development, and materials science due to its ability to construct conjugated and rigid molecular scaffolds under mild conditions. nih.govwikipedia.org

The mechanism involves two interconnected catalytic cycles. In the palladium cycle, the Pd(0) catalyst undergoes oxidative addition with the aryl halide (this compound). wikipedia.org Concurrently, in the copper cycle, the terminal alkyne reacts with a copper(I) salt to form a copper(I) acetylide intermediate. Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated product and regenerates the Pd(0) catalyst. wikipedia.org

While the classic Sonogashira protocol utilizes a copper co-catalyst, concerns over undesirable alkyne homocoupling (Glaser coupling) and difficulties in removing copper contaminants from pharmaceutical products have spurred the development of copper-free conditions. nih.gov These systems often rely on bulky, electron-rich phosphine (B1218219) ligands to facilitate the catalytic cycle at room temperature. nih.govlibretexts.org The reactivity of the halide is a key factor, with the reaction rate generally following the trend: I > Br > Cl. wikipedia.org

Table 1: Representative Conditions for Sonogashira Coupling of Aryl Bromides

Catalyst / PrecatalystLigandBaseSolventTemperatureYield RangeRef
PdCl₂(PPh₃)₂PPh₃Et₃NTolueneRoom Temp.Good researchgate.net
[DTBNpP]Pd(crotyl)ClDTBNpPTMPDMSORoom Temp.up to 97% nih.gov
Pd(PPh₃)₄PPh₃Mild BaseAqueous MediaRoom Temp.Good wikipedia.org
PdCl₂(dipyridyl)DipyridylPyrrolidineWater (reflux)RefluxGood wikipedia.org

This table presents generalized conditions for aryl bromides, which are applicable to the ethynylation of this compound.

Nucleophilic Aromatic Substitution with Amines and Other Nucleophiles

The pyridine ring within the thieno[3,2-c]pyridine scaffold is inherently electron-deficient, which facilitates nucleophilic aromatic substitution (SNAr). wikipedia.org This reactivity is particularly pronounced at the C2 and C4 positions (ortho and para to the ring nitrogen). echemi.comyoutube.com The nitrogen atom's electron-withdrawing nature stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the rate-determining step of the reaction, especially when the attack occurs at these positions. echemi.com Consequently, the bromine atom at the C4 position of this compound is a good leaving group that can be displaced by a variety of strong nucleophiles.

The reaction with amines (amination) is a common transformation used to introduce nitrogen-containing functional groups. For instance, reacting this compound with primary or secondary amines, often under elevated temperatures, can yield the corresponding 4-aminothieno[3,2-c]pyridine derivatives. smolecule.com Similarly, other nucleophiles like thiols can be used to form thioethers. smolecule.com The success of the substitution depends on the nucleophile's strength and the stability of the leaving group. youtube.com

Table 2: Nucleophilic Aromatic Substitution (SNAr) on the Thienopyridine Core

Nucleophile TypeExample NucleophileProduct Functional GroupRef
AmineAmmonia, Primary/Secondary AminesAmino Group (-NH₂, -NHR, -NR₂) smolecule.com
ThiolThiolates (RS⁻)Thioether (-SR) smolecule.com
AlkoxideMethoxide (MeO⁻)Methoxy (B1213986) Group (-OMe) echemi.com

This table illustrates the types of nucleophiles that can displace a halide at the activated C4 position of the thieno[3,2-c]pyridine ring system.

Formation of Advanced Intermediates and Functionalized Analogs

This compound is a valuable building block for the synthesis of more complex and highly functionalized heterocyclic compounds. lookchem.com Its utility stems from the reactivity of the C-Br bond, which can be readily transformed through various cross-coupling reactions or nucleophilic substitutions. This allows for the strategic introduction of diverse substituents, leading to the creation of advanced intermediates for pharmaceutical and materials science research. smolecule.comlookchem.com

For example, the bromine atom can be replaced via Suzuki-Miyaura coupling to introduce aryl or heteroaryl groups, or through Buchwald-Hartwig amination to form complex amine derivatives. These transformations are key to constructing libraries of thienopyridine analogs investigated for potential biological activities. smolecule.com The scaffold serves as a core structure in the development of compounds with potential therapeutic properties, such as antiproliferative agents. The synthesis of these advanced analogs often involves multi-step pathways where the initial functionalization of the 4-bromo position is a critical step.

Complex Reaction Pathways and Oxidative Transformations

Beyond standard substitutions and couplings, the thieno[3,2-c]pyridine core can undergo more complex transformations, including various oxidative reactions. acs.org Selective oxidation provides an effective route to further functionalize the bicyclic system. acs.org Depending on the reagent and conditions, oxidation can occur at either the pyridine nitrogen or the thiophene sulfur atom.

N-Oxide Formation: Treatment with oxidizing agents can convert the pyridine nitrogen to an N-oxide. This modification alters the electronic properties of the ring system, potentially enabling further functionalization. acs.org

S-Oxide and Sulfone Formation: The sulfur atom in the thiophene ring can be oxidized to form the corresponding S-oxide (sulfoxide) or, with stronger oxidizing agents, a sulfone. acs.org

In some cases, unexpected and complex reaction pathways can occur. Research on the related 3-aminothieno[2,3-b]pyridine-2-carboxamide (B1269520) series has shown that oxidation with sodium hypochlorite (B82951) (bleach) can lead to an unusual oxidative dimerization. acs.org This reaction proceeds with the cleavage of N-H and C=C bonds and the formation of three new sigma bonds, resulting in a complex dimeric structure without oxidizing the pyridine nitrogen or sulfur atoms. acs.org Such pathways highlight the rich and sometimes unpredictable reactivity of the thienopyridine scaffold.

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural determination of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Chemical Shift Analysis and Proton Assignments

The ¹H NMR spectrum of 4-Bromothieno[3,2-c]pyridine is anticipated to display a distinct set of signals corresponding to the aromatic protons of the thieno[3,2-c]pyridine (B143518) core. The chemical shifts (δ) of these protons are influenced by the electronic effects of the fused ring system, the nitrogen heteroatom, and the bromine substituent.

Based on the analysis of similar brominated thienopyridine and pyridine (B92270) derivatives, the expected chemical shift ranges for the protons of this compound are presented in the interactive table below. The bromine atom is expected to exert a deshielding effect on adjacent protons.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz)
H-27.5 - 8.0d~5.0 - 6.0
H-37.2 - 7.7d~5.0 - 6.0
H-68.5 - 9.0d~5.5 - 6.5
H-77.8 - 8.3d~5.5 - 6.5

Note: The exact chemical shifts and coupling constants require experimental verification.

¹³C NMR Chemical Shift Analysis and Correlation with Substituent Effects

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in this compound are influenced by their hybridization state and the electronic environment. The bromine substituent is expected to cause a significant downfield shift for the carbon atom to which it is directly attached (C-4), a phenomenon known as the heavy-atom effect.

An interactive data table of the predicted ¹³C NMR chemical shifts is provided below, based on established substituent effects in related heterocyclic systems.

Carbon Assignment Expected Chemical Shift (ppm)
C-2120 - 130
C-3125 - 135
C-3a140 - 150
C-4110 - 120
C-6145 - 155
C-7115 - 125
C-7a150 - 160

Note: These are predicted values and require experimental confirmation.

Two-Dimensional NMR Techniques (HSQC, HMBC, NOESY) for Structural Elucidation

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal one-bond correlations between protons and their directly attached carbon atoms, confirming the assignments made in the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would be crucial for establishing the connectivity of the molecule by showing correlations between protons and carbons that are two or three bonds apart. This would be instrumental in confirming the fusion of the thiophene (B33073) and pyridine rings and the position of the bromine atom.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. For a planar molecule like this compound, NOESY would help to confirm through-space interactions between nearby protons, further solidifying the structural assignment.

Variable Temperature NMR Studies for Conformational Dynamics

For a rigid aromatic system like this compound, significant conformational dynamics are not expected at typical NMR operating temperatures. However, variable temperature (VT) NMR studies could be employed to investigate any potential for restricted rotation or aggregation phenomena at different temperatures. Any changes in chemical shifts or signal broadening observed upon varying the temperature could provide insights into intermolecular interactions or subtle dynamic processes.

Mass Spectrometry Techniques

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, with a molecular formula of C₇H₄BrNS, HRMS would provide a highly accurate mass measurement. The characteristic isotopic pattern of bromine (approximately equal abundance of ⁷⁹Br and ⁸¹Br) would result in a distinctive M and M+2 isotopic cluster in the mass spectrum, providing definitive evidence for the presence of a single bromine atom in the molecule.

Ion Calculated m/z
[C₇H₄⁷⁹BrNS + H]⁺213.9426
[C₇H₄⁸¹BrNS + H]⁺215.9405

Note: The calculated m/z values are for the protonated molecule and may vary depending on the ionization technique used.

Analysis of Fragmentation Patterns

Mass spectrometry provides critical insights into the structure of this compound by analyzing its fragmentation patterns upon ionization. When subjected to electron impact, the molecule forms a molecular ion, and its subsequent fragmentation can reveal the connectivity of its constituent atoms.

The fragmentation of thieno[3,2-c]pyridine derivatives, including halogenated analogs, often involves characteristic losses of small molecules or radicals. For aromatic and heterocyclic compounds, the molecular ion peak is typically strong due to the stability of the ring system. libretexts.org Common fragmentation pathways for related structures involve the cleavage of bonds adjacent to the heteroatoms and the loss of the bromine atom or hydrobromic acid. The presence of bromine is readily identified by the characteristic isotopic pattern of the molecular ion peak (M+ and M+2 peaks of nearly equal intensity).

While specific fragmentation data for this compound is not extensively detailed in the provided search results, general principles of mass spectrometry of halogenated heterocyclic compounds can be applied. The initial fragmentation would likely involve the loss of a bromine radical (Br•) to form a stable thienopyridinyl cation. Further fragmentation could involve the rupture of the thiophene or pyridine ring, leading to smaller charged fragments. The analysis of these fragments helps to confirm the elemental composition and structural arrangement of the parent molecule.

X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides definitive information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding the structure-property relationships of this compound.

While a specific crystal structure of this compound was not found in the provided search results, studies on similar thienopyridine and brominated pyridine derivatives offer valuable insights into the expected solid-state structure. X-ray diffraction analysis of related compounds reveals that the thieno[3,2-c]pyridine core is typically planar. nih.gov The crystal packing is governed by a combination of intermolecular forces, including van der Waals interactions and, where applicable, hydrogen bonding and π-π stacking.

In the solid state, planar aromatic molecules like this compound are expected to pack in a manner that maximizes intermolecular interactions, often leading to layered or herringbone structures. The presence of the bulky bromine atom can significantly influence the crystal packing by introducing steric effects and participating in halogen bonding. The planarity of the thieno[3,2-c]pyridine system can facilitate π-π stacking interactions, which play a crucial role in the stability of the crystal lattice. nih.govnih.gov

In the absence of strong hydrogen bond donors in this compound itself, intermolecular interactions are likely to be dominated by weaker forces. However, in derivatives or co-crystals containing hydrogen bond donors, the nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor. uky.edu

Electronic Absorption and Emission Spectroscopy

Electronic absorption and emission spectroscopy are instrumental in characterizing the photophysical properties of this compound and its derivatives. These techniques provide information about the electronic transitions within the molecule and its behavior upon photoexcitation.

Thieno[3,2-c]pyridine derivatives have been shown to exhibit fluorescence, with their emission properties being highly dependent on the nature and position of substituents on the heterocyclic core. nih.govresearchgate.net The fluorescence quantum yield (Φf), a measure of the efficiency of the fluorescence process, is a key parameter in evaluating the potential of these compounds as fluorophores.

For thieno[3,2-c]pyridine derivatives, the introduction of various substituents can significantly alter their fluorescence quantum yields. researchgate.net While specific data for this compound is not available, studies on related systems indicate that the quantum yield can be tuned by modifying the electronic properties of the substituents. researchgate.net For instance, the introduction of electron-donating or electron-withdrawing groups can influence the rate of non-radiative decay processes, thereby affecting the fluorescence intensity. The determination of quantum yields is typically performed relative to a standard fluorophore with a known quantum yield. researchgate.net

The photophysical properties of thieno[3,2-c]pyridine derivatives are intrinsically linked to their electronic structure, particularly the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical factor that determines the absorption and emission wavelengths of the molecule.

Substituents on the thieno[3,2-c]pyridine ring system can significantly modulate the HOMO and LUMO energy levels. researchgate.net Electron-donating groups generally raise the HOMO energy level, while electron-withdrawing groups lower the LUMO energy level. Both of these effects can lead to a reduction in the HOMO-LUMO gap, resulting in a bathochromic (red) shift in the absorption and emission spectra. Conversely, substituents that increase the HOMO-LUMO gap cause a hypsochromic (blue) shift.

Computational studies, such as those employing density functional theory (DFT), are often used to calculate the HOMO and LUMO energy levels and to predict the effects of different substituents on the electronic properties of the molecule. ekb.egnih.gov These theoretical calculations, in conjunction with experimental spectroscopic data, provide a comprehensive understanding of the structure-photophysical property relationships in the thieno[3,2-c]pyridine family of compounds.

Below is an interactive data table summarizing the influence of substituents on the photophysical properties of a series of 3-arylthieno[3,2-c]pyridine derivatives, which provides context for the expected behavior of this compound.

Table 1: Photophysical Data for 3-Arylthieno[3,2-c]pyridine Derivatives

Compound R Absorption λmax (nm) Emission λmax (nm) Stokes Shift (nm) Quantum Yield (Φf) HOMO (eV) LUMO (eV) Band Gap (eV)
5a H 320 390 70 0.25 -6.01 -1.52 4.49
5b 4-F 321 392 71 0.28 -6.05 -1.58 4.47
5c 4-Cl 323 395 72 0.31 -6.12 -1.65 4.47
5d 4-Br 324 396 72 0.33 -6.08 -1.63 4.45
5e 4-CH3 322 393 71 0.27 -5.89 -1.45 4.44
5f 4-OCH3 325 398 73 0.35 -5.75 -1.38 4.37

| 5g | 4-NO2 | 335 | 410 | 75 | 0.15 | -6.45 | -2.15 | 4.30 |

Data adapted from a study on substituted thieno[3,2-c]pyridine derivatives. nih.govresearchgate.net

Medicinal Chemistry and Biological Activity of 4 Bromothieno 3,2 C Pyridine Derivatives

Enzyme Inhibition Studies

The ability of 4-Bromothieno[3,2-c]pyridine derivatives to act as enzyme inhibitors has been explored, with a particular focus on kinases and phosphatases involved in cell signaling pathways.

The thieno[3,2-c]pyridine (B143518) structure has been identified as a potential pharmacophore for the development of kinase inhibitors. Patent literature has claimed thieno[3,2-c]pyridine derivatives as inhibitors of tyrosine kinases, which are crucial enzymes in the regulation of cell growth, differentiation, and metabolism. google.com

Specifically, certain derivatives of the thieno[3,2-c]pyridine scaffold have been claimed as inhibitors of KDR (Kinase insert Domain Receptor), also known as Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Fibroblast Growth Factor Receptor (FGFR) kinases. google.com These kinases are key mediators of angiogenesis, and their inhibition is a strategy for cancer therapy. google.com

A review of the available scientific literature did not yield specific inhibitory data (such as IC50 values) for this compound derivatives against c-Met, COT, MK2, Pim-1, or FMS kinases.

A comprehensive search of scientific literature and databases did not reveal specific studies focused on the evaluation of this compound or its derivatives as inhibitors of phosphodiesterases, including cGMP phosphodiesterase.

There is no specific information available in the reviewed scientific literature regarding the activity of this compound derivatives as inhibitors of acetylcholinesterase.

Thieno[3,2-c]pyridine derivatives have been identified as potential inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). google.com PTP1B is a key negative regulator in insulin (B600854) and leptin signaling pathways, making it a therapeutic target for diabetes and related metabolic disorders. Patent filings have claimed substituted thieno[3,2-c]pyridine compounds for the potential treatment of such diseases based on their PTP1B inhibitory action. google.com

Receptor Modulation

Beyond enzyme inhibition, the interaction of thieno[3,2-c]pyridine derivatives with cell surface receptors, particularly ion channels, has been investigated.

Thieno[3,2-c]pyridine compounds have been described as inhibitors of potassium channels. google.com These ion channels are involved in a wide array of physiological processes, and their modulation can impact various disease states. The patent literature discloses that derivatives of this scaffold are potassium channel inhibitors with potential applications in the treatment or prevention of autoimmune diseases, inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disorder, and demyelinating disorders like multiple sclerosis. google.com

ADP-Receptor Antagonism

Derivatives of thieno[3,2-c]pyridine are well-established as antagonists of the P2Y12 receptor, a key player in platelet activation and aggregation. nih.govnih.govresearchgate.net These compounds are a cornerstone in the prevention of thrombotic events. nih.gov The mechanism of action involves the irreversible binding of their active metabolites to the P2Y12 receptor on platelets, which blocks the binding of adenosine (B11128) diphosphate (B83284) (ADP). nih.govnih.gov This inhibition of ADP-mediated signaling prevents platelet activation and subsequent thrombus formation. researchgate.netjddtonline.info

The thienopyridine class of drugs, which includes clopidogrel (B1663587) and prasugrel, are prodrugs that require metabolic activation in the liver to exert their antiplatelet effects. nih.govnih.gov Research into this class of compounds has demonstrated that structural modifications to the thieno[3,2-c]pyridine core can significantly influence their potency and pharmacological profile. google.com While specific studies focusing solely on this compound are not extensively detailed in the available literature, the broader class of thieno[3,2-c]pyridine derivatives has been a major focus of antithrombotic drug development. google.comresearchgate.net

Anti-Cancer and Anti-Proliferative Research

The thieno[3,2-c]pyridine scaffold and its isomers have been investigated for their potential as anti-cancer agents, demonstrating a range of activities against various human tumor cell lines.

In Vitro Cytotoxicity Assays in Human Tumor Cell Lines

Numerous studies have evaluated the cytotoxic effects of thieno[3,2-c]pyridine derivatives in vitro. For instance, a series of novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates, derived from a bromo-thienopyridine precursor, were synthesized and evaluated for their antitumor potential against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468. mdpi.com Several of these compounds exhibited significant growth inhibition in both TNBC cell lines with minimal effect on non-tumorigenic cells. mdpi.com

Similarly, research on the related thieno[2,3-b]pyridine (B153569) scaffold has identified compounds with potent anti-proliferative activity against human cancer cell lines, including the triple-negative breast cancer cell line MDA-MB-231 and colon cancer cell line HCT-116. semanticscholar.orgmdpi.com Some of these derivatives have shown IC50 values in the nanomolar range. semanticscholar.orgmdpi.com The substitution pattern on the thienopyridine core and associated aryl rings plays a crucial role in determining the cytotoxic potency. semanticscholar.orgnih.gov

Table 1: In Vitro Cytotoxicity of Thieno[3,2-b]pyridine (B153574) and Thieno[2,3-b]pyridine Derivatives

Compound/Derivative Cancer Cell Line Activity/IC50 Reference
Methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate (2e) MDA-MB-231 (TNBC) GI50 = 13 µM mdpi.com
Thieno[2,3-c]pyridine (B153571) derivative (6i) HSC3 (Head and Neck) IC50 = 10.8 µM mdpi.com
Thieno[2,3-c]pyridine derivative (6i) T47D (Breast) IC50 = 11.7 µM mdpi.com
Thieno[2,3-c]pyridine derivative (6i) RKO (Colorectal) IC50 = 12.4 µM mdpi.com
Thieno[2,3-b]pyridine derivative (5c) MDA-MB-231 (TNBC) 26.3% growth inhibition semanticscholar.org

Effects on Cell Cycle Distribution and Apoptosis Induction

Thieno[3,2-c]pyridine derivatives have been shown to influence the cell cycle and induce apoptosis in cancer cells. In a study on methyl 3-arylthieno[3,2-b]pyridine-2-carboxylates, the most promising compound, 2e, was found to decrease the number of viable MDA-MB-231 cells and reduce cellular proliferation. mdpi.com Further analysis of the cell cycle profile showed that this compound led to an increase in the G0/G1 phase and a decrease in the S phase, indicating cell cycle arrest. mdpi.com

Research on the isomeric thieno[2,3-c]pyridine scaffold has also revealed effects on the cell cycle. One derivative, compound 6i, was found to induce G2 phase arrest, thereby inhibiting cell cycle progression. mdpi.com Studies on other related heterocyclic systems have also demonstrated that apoptosis is a predominant mechanism of cell death induced by these compounds in melanoma cells. nih.gov

In Vivo Xenograft Models and Anti-Angiogenesis Effects

The anti-tumor activity of thieno[3,2-c]pyridine derivatives has been evaluated in in vivo models. The promising methyl 3-arylthieno[3,2-b]pyridine-2-carboxylate derivative, 2e, was tested in an in ovo chick chorioallantoic membrane (CAM) model with MDA-MB-231 cells, where it was shown to reduce tumor size. mdpi.com

The thieno[3,2-b]pyridine scaffold has also been explored for its anti-angiogenic properties. Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been identified as inhibitors of the vascular endothelial growth factor receptor 2 (VEGFR-2), a key regulator of tumor vascularization. mdpi.com Additionally, other derivatives have been shown to inhibit non-receptor tyrosine kinases like Src, which are implicated in cancer progression. mdpi.com

Anti-Inflammatory and Immunomodulatory Activities

Thieno[3,2-c]pyridine derivatives have been investigated for their potential anti-inflammatory and immunomodulatory effects. A patent application has described thienopyridine compounds as potassium channel inhibitors, particularly targeting the voltage-gated Kv1.3 and the Ca2+-activated IKCa1 K+ channels expressed in T-cells. google.com The expression of these channels changes as T-cells transition from a resting to an activated state, suggesting that blockers of these channels could have immunomodulatory effects. google.com Such compounds are proposed for the treatment of autoimmune and inflammatory diseases. google.com The related thieno[2,3-b]pyridine scaffold has also been noted for its anti-inflammatory properties. mdpi.com

Anti-Infective Research

The anti-infective potential of thieno[3,2-c]pyridine and its related structures has been explored against various pathogens.

Substituted 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have been synthesized and evaluated for their in vitro antibacterial activity. nih.govresearchgate.net Some of these compounds demonstrated minimum inhibitory concentrations (MIC) comparable to standard antibiotics like Gatifloxacin, Ciprofloxacin, and Sparfloxacin against a range of bacteria. nih.govresearchgate.net

The isomeric thieno[2,3-b]pyridine scaffold has also been a source of compounds with antimicrobial properties. Derivatives of this scaffold have been assessed for their antibacterial and antifungal activities, with some exhibiting potent activity against S. aureus, E. coli, and C. albicans. Furthermore, certain 4-(phenylamino)thieno[2,3-b]pyridine derivatives have shown inhibitory activity against Herpes Simplex Virus type 1 (HSV-1). researchgate.net

Table 2: Anti-Infective Activity of Thienopyridine Derivatives

Compound/Derivative Class Pathogen(s) Activity Reference
Tetrahydro-thieno[3,2-c]pyridine quinolones Various bacteria MIC comparable to Ciprofloxacin nih.govresearchgate.net
Thieno[2,3-b]pyridine thiazole (B1198619) derivatives (8-10) S. aureus IC50: 18.9 - 24.3 µg/mL
Thieno[2,3-b]pyridine thiazole derivatives (8-10) E. coli IC50: 14.2 - 19.5 µg/mL
Thieno[2,3-b]pyridine thiazole derivatives (8-10) C. albicans IC50: 19.2 - 23.4 µg/mL
4-(Phenylamino)thieno[2,3-b]pyridine (6a) Herpes Simplex Virus type 1 (HSV-1) 86% inhibition researchgate.net

Antibacterial and Antimicrobial Activity

Derivatives of the thieno[3,2-c]pyridine nucleus have been investigated for their potential as antimicrobial agents. Research into related thienopyridine compounds has demonstrated that this class of molecules can exhibit significant inhibitory effects against various bacterial and fungal strains. For instance, the synthesis and evaluation of novel 4,5,6,7-tetrahydro-thieno[3,2-c]pyridine quinolones have been reported, with some of these compounds showing in vitro antibacterial activity comparable to established antibiotics like Gatifloxacin and Ciprofloxacin.

The general antimicrobial potential of the broader thienopyridine class is influenced by the nature and position of substituents on the heterocyclic core. Studies on various thienopyridine derivatives have revealed that modifications can lead to compounds with potent activity against both Gram-positive and Gram-negative bacteria. While direct studies on this compound as an antimicrobial agent are limited in publicly available literature, its utility as a precursor for more complex molecules suggests its importance in developing new antimicrobial drugs. The bromine atom at the 4-position serves as a versatile handle for introducing various functional groups that can modulate the antimicrobial spectrum and potency of the resulting compounds.

Table 1: Examples of Antimicrobial Activity for Thienopyridine Derivatives

Compound Class Test Organism Activity
Tetrahydro-thieno[3,2-c]pyridine quinolones Various bacteria Comparable to Gatifloxacin, Ciprofloxacin
General thienopyridine derivatives Gram-positive bacteria Potent activity reported
General thienopyridine derivatives Gram-negative bacteria Potent activity reported

Antiviral Activity

The thienopyridine scaffold has emerged as a promising framework for the development of novel antiviral agents. While specific research on this compound is not extensively detailed, studies on related thienopyridine derivatives have shown significant activity against a range of viruses. For example, certain thieno[2,3-b]pyridine derivatives have been identified as a new class of antiviral drugs effective against the Mayaro virus (MAYV), an alphavirus. These compounds were found to reduce viral production at non-toxic concentrations in cell cultures.

Furthermore, derivatives of the regioisomeric thieno[2,3-c]pyridine have been investigated as inhibitors of HIV replication. These compounds target viral regulatory complexes essential for the virus's life cycle. Research in this area has led to the identification of analogs with potent activity in both reporter and HIV infectivity assays. The broad-spectrum antiviral potential of the thienopyridine core suggests that derivatives of this compound could also be valuable candidates for antiviral drug discovery, with the bromine atom offering a strategic point for chemical modification to optimize activity and selectivity against specific viral targets.

Anthelmintic and Insecticidal Properties

The thienopyridine framework has been explored for its potential in controlling parasitic and insect infestations. Although direct studies on this compound are scarce, research on related heterocyclic systems provides valuable insights. For example, a class of compounds known as 2,4-diaminothieno[3,2-d]pyrimidines has been described as a new class of anthelmintics. These compounds have demonstrated effectiveness against the adult stages of whipworms and also inhibit the development of the model nematode C. elegans.

In the realm of insecticidal activity, various pyridine (B92270) derivatives have been synthesized and evaluated. For instance, new thieno[2,3-b]pyridines and pyrazolo[3,4-b]pyridines have been investigated for their insecticidal effects against the cotton aphid, Aphis gossypii, with some compounds showing promising results. These findings underscore the potential of the thienopyridine scaffold in the development of new agents for crop protection and veterinary medicine. The 4-bromo substituent on the thieno[3,2-c]pyridine ring could be a key site for derivatization to enhance these properties.

Neurotropic and CNS-Related Activities

The thieno[3,2-c]pyridine nucleus has been identified as a pharmacophore with potential applications in the treatment of central nervous system (CNS) disorders. Derivatives of this scaffold have been synthesized and evaluated for a range of neurotropic activities, including potential antipsychotic and anticonvulsant effects.

Anticonvulsant Properties

Novel derivatives of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine (B1352387) have been synthesized and assessed for their anticonvulsant activity. nih.gov These investigations were prompted by the activity of related compounds and aimed to explore the impact of replacing benzene (B151609) rings with heteroaromatic systems like thiophene (B33073). nih.gov Certain compounds from this series, such as (+)-4-methyl-4-phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine hydrochloride, demonstrated significant anticonvulsant effects in a mouse model of N-methyl-D-aspartate (NMDA)-induced seizures. nih.gov Further studies on fused pyranothienopyrimidines, which incorporate the thieno[3,2-d]pyrimidine (B1254671) core, have also shown that specific substitutions can confer notable anticonvulsant activity. nih.gov The structure-activity relationship studies in these series have highlighted the importance of the substituents on the heterocyclic system for anticonvulsant efficacy. nih.govnih.gov

Sedative Effects

While direct evidence for the sedative effects of this compound derivatives is limited, research on structurally related compounds offers some indications. For instance, studies on pyrrolo[3,4-c]pyridine derivatives, which are isomeric to thienopyridines, have revealed sedative properties. nih.gov These compounds were initially investigated for anxiolytic effects but were found to exhibit other pharmacological actions, including sedation. nih.gov The sedative activity was observed in various behavioral tests in animal models. nih.gov Given the structural similarities between these heterocyclic systems, it is plausible that certain derivatives of thieno[3,2-c]pyridine could also possess sedative or other CNS-depressant activities, warranting further investigation.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thieno[3,2-c]pyridine derivatives is highly dependent on the nature and position of the substituents on the core structure. The bromine atom at the 4-position of this compound is a key functional group that allows for a wide range of chemical modifications, making it an important intermediate for SAR studies.

In the context of potential antipsychotic activity, arylpiperazine derivatives of the thieno[3,2-c]pyridine ring system have shown significant affinity for serotonin (B10506) 5-HT1 and 5-HT2 receptors, while exhibiting weak interaction with dopamine (B1211576) D2 receptors. nih.gov The length and nature of the linker chain connecting the thienopyridine core to other cyclic moieties, such as imide rings, have been shown to be critical for this activity. nih.gov

For anticonvulsant properties, SAR studies of 4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivatives have indicated that the nature of the substituent at the 4-position of the pyridine ring plays a crucial role. For example, the presence of a phenyl or a thienyl group at this position can lead to significant anticonvulsant activity. nih.gov

The antimicrobial activity of pyridine and thienopyridine derivatives is also heavily influenced by their substitution patterns. The introduction of different aryl and alkyl groups can modulate the potency and spectrum of activity against various microbial strains. The relationship between the chemical structure and antimicrobial properties is a key area of investigation for developing new and effective therapeutic agents.

Table 2: Summary of Structure-Activity Relationship Insights for Thienopyridine Derivatives

Biological Activity Key Structural Features Resulting Effect
Antipsychotic Arylpiperazine moiety at C4, specific linker chains High affinity for serotonin receptors
Anticonvulsant Phenyl or thienyl group at C4 of tetrahydrothienopyridine Significant anticonvulsant activity
Antimicrobial Varied aryl and alkyl substitutions Modulation of potency and spectrum

Impact of Substituent Electronic and Steric Effects on Biological Activity

The biological activity of thienopyridine derivatives is profoundly influenced by the nature and position of various substituents on the heterocyclic core. Both electronic and steric properties of these substituents play a crucial role in modulating the pharmacological efficacy and target selectivity. nih.gov

Research on related pyridine derivatives has shown that electronic effects, steric factors, and the conformational aspects of the molecule are critical for biological inhibition. nih.gov For instance, in a series of 4,6-diaryl-2-imino-1,2-dihydropyridine-3-carbonitriles, these factors were found to be crucial for phosphodiesterase 3 (PDE3) inhibition. nih.gov The presence of an o-ethoxy group on a phenyl ring attached to the pyridine core led to non-coplanarity, which was hypothesized to permit optimal interaction with the PDE3A binding site. nih.gov

Similarly, studies on the antiproliferative activity of various pyridine derivatives have elucidated clear structure-activity relationships. The presence and specific positions of electron-donating groups like methoxy (B1213986) (-OMe) and hydroxyl (-OH), as well as groups capable of hydrogen bonding like carbonyl (-C=O) and amino (-NH2), were found to enhance antiproliferative activity. mdpi.com Conversely, the inclusion of halogen atoms or other bulky groups in certain positions has been observed to result in lower antiproliferative effects in some series of compounds. mdpi.com However, the utility of a bromo substituent, as seen in this compound, often lies in its role as a synthetic handle for introducing diverse functionalities through cross-coupling reactions, thereby enabling extensive exploration of structure-activity relationships. mdpi.com

Table 1: Impact of Substituent Effects on Biological Activity of Pyridine Analogs

Substituent Type General Effect on Activity Example Activity
Electron-Donating Groups (-OMe, -OH) Enhancement Antiproliferative mdpi.com
Hydrogen-Bonding Groups (-C=O, -NH2) Enhancement Antiproliferative mdpi.com
Bulky/Steric Hindrance Groups Can be crucial for optimal binding geometry PDE3 Inhibition nih.gov

Positional Isomer Effects on Activity Profiles

The arrangement of the thiophene and pyridine rings in the thienopyridine scaffold has a significant impact on the biological activity profile of the resulting derivatives. Different isomers, such as thieno[3,2-c]pyridine, thieno[2,3-c]pyridine, and thieno[3,2-b]pyridine, present distinct spatial arrangements of nitrogen and sulfur heteroatoms and different electronic distributions, leading to varied interactions with biological targets. mdpi.comnih.govnih.gov

For example, derivatives of the related pyrrolo[3,2-c]pyridine isomer have been identified as promising candidates for anticancer and antiarthritic drugs due to their inhibitory effect against FMS kinase. nih.govresearchgate.net In contrast, extensive research on thieno[2,3-c]pyridine derivatives has established their potential as anticancer agents through the inhibition of Heat shock protein 90 (Hsp90). nih.govnih.govmdpi.com Furthermore, derivatives of thieno[3,2-b]pyridine have been investigated as inhibitors of VEGFR-2 and c-Met, kinases implicated in angiogenesis. mdpi.com These examples underscore the critical role of the core scaffold's isomeric form in determining the specific biological activity and therapeutic potential of the derivatives. The unique geometry of the this compound scaffold dictates the possible vectors for substitution and ultimately influences its target binding profile.

Table 2: Biological Targets of Different Thienopyridine and Related Isomers

Isomeric Scaffold Investigated Biological Target Potential Therapeutic Area
Pyrrolo[3,2-c]pyridine FMS kinase nih.govresearchgate.net Cancer, Arthritis nih.govresearchgate.net
Thieno[2,3-c]pyridine Hsp90 nih.govnih.govmdpi.com Cancer nih.govnih.govmdpi.com

Computational Modeling for Biological Activity Prediction

Computational modeling has become an indispensable tool in modern drug discovery for predicting the biological activity of novel compounds, including derivatives of this compound. These in silico techniques provide valuable insights into molecular interactions, guide the design of new derivatives, and help prioritize compounds for synthesis and biological testing. nih.govmdpi.com

Molecular Docking Studies for Target Binding Affinities

Molecular docking is a computational method used to predict the preferred orientation and binding affinity of one molecule to a second when they form a stable complex. nih.gov This technique is widely applied to thienopyridine derivatives to understand their interactions with the active sites of target proteins. For instance, molecular docking studies were performed on thieno[2,3-c]pyridine derivatives to elucidate their binding mode with the Hsp90 protein, revealing crucial molecular interactions that contribute to their inhibitory activity. nih.govnih.govmdpi.com

In these studies, ligands are docked into the protein's binding pocket, and their interactions are analyzed. The binding affinity is often expressed as a binding energy (ΔG), where a more negative value indicates a stronger interaction. nih.gov For example, in a study of benzothieno[3,2-d]pyrimidine derivatives as cyclooxygenase-2 (COX-2) inhibitors, a compound featuring an antipyrine (B355649) group showed the best binding energy of -9.4 kcal/mol. nih.gov Such studies are vital for understanding the structure-activity relationships at a molecular level and for the rational design of more potent inhibitors.

Table 3: Examples of Molecular Docking Studies on Related Heterocycles

Compound Class Target Protein Reported Binding Energy (ΔG)
Thieno[2,3-c]pyridine derivatives Hsp90 Not specified, but crucial interactions identified nih.govmdpi.com

In Silico Screening and Lead Optimization

Beyond single-target docking, in silico screening encompasses a broader range of computational techniques used to identify and optimize lead compounds. These methods include virtual screening of compound libraries and the prediction of pharmacokinetic properties, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion). nih.govmdpi.com

For derivatives of the related thieno[2,3-c]pyridine scaffold, in silico evaluations were conducted to determine their pharmacokinetic properties and establish their drug-likeness. nih.govnih.govresearchgate.net This process helps to filter out compounds that are likely to fail in later stages of drug development due to poor ADME profiles. By predicting these properties early, researchers can focus synthetic efforts on compounds with a higher probability of success. This computational approach is integral to the lead optimization phase, where the goal is to enhance the potency and selectivity of a lead compound while maintaining favorable drug-like properties. nih.gov The application of these methods to this compound derivatives can accelerate the identification of promising new therapeutic agents. nih.govmdpi.com

Future Directions and Research Perspectives

Development of Novel Synthetic Methodologies

Future research is focused on creating more efficient and environmentally friendly methods for synthesizing 4-Bromothieno[3,2-c]pyridine and its derivatives. nih.gov Current synthetic routes can be lengthy and may require harsh reaction conditions. The development of novel catalytic systems and the application of modern synthetic techniques, such as flow chemistry, are expected to streamline the production of these compounds. These advancements will not only make the synthesis more economical but also more sustainable. A key area of interest is the regioselective functionalization of the thieno[3,2-c]pyridine (B143518) core, which would allow for precise control over the chemical structure of the final products. nih.gov

Exploration of Undiscovered Biological Activities

While derivatives of the related thieno[2,3-c]pyridine (B153571) and thieno[3,2-b]pyridine (B153574) systems have shown promise as anticancer agents, the full spectrum of biological activities for this compound derivatives remains largely unexplored. nih.govmdpi.com Future research will likely involve screening libraries of these compounds against a wide array of biological targets to identify new therapeutic applications. nih.gov Areas of particular interest include neurodegenerative diseases, inflammatory disorders, and infectious diseases. acs.orgnih.gov The thieno[3,2-c]pyridine core has been identified as a potential pharmacophore for antipsychotic activity. acs.orgnih.gov

Biological Activities of Thienopyridine Derivatives
Thienopyridine CoreInvestigated Biological ActivityKey Findings
Thieno[2,3-c]pyridineAnticancerSome derivatives show potent inhibition of cancer cell lines. nih.gov
Thieno[3,2-b]pyridineAntitumorDerivatives have demonstrated potential as anticancer and antiangiogenic agents. mdpi.com
Thieno[3,2-c]pyridineAntipsychoticIdentified as a new pharmacophore with potential antipsychotic activity. acs.orgnih.gov
Tetrahydrothieno[3,2-c]pyridineSmoothened AntagonistsDerivatives show promising inhibition of the Hedgehog signaling pathway. rsc.org

Application in Probe and Sensor Development

The unique photophysical properties of the thieno[3,2-c]pyridine scaffold make it an attractive candidate for the development of chemical probes and sensors. The bromine atom in this compound can be readily substituted with fluorescent dyes or other reporter groups, enabling the creation of molecules that can detect specific analytes in biological systems or environmental samples. dntb.gov.ua Future research in this area could lead to the development of novel diagnostic tools for diseases or for monitoring environmental pollutants.

Advanced Computational and Theoretical Studies

Computational modeling and theoretical studies are becoming increasingly important in drug discovery and materials science. nih.gov These methods can provide valuable insights into the structure-activity relationships of this compound derivatives, helping researchers to design new compounds with improved properties. scilit.com Future research will likely employ advanced computational techniques to predict the biological activity, toxicity, and pharmacokinetic profiles of novel thieno[3,2-c]pyridine derivatives before they are synthesized, thereby accelerating the development of new drugs and materials. scilit.com

Q & A

Q. Basic

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR are indispensable for confirming substitution patterns and purity. For example, the aromatic proton signals in the thieno[3,2-c]pyridine ring appear as distinct multiplets between δ 7.0–8.5 ppm .
  • Mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., 79Br/81Br^{79}Br/^{81}Br doublet).
  • X-ray crystallography : Resolves ambiguities in regiochemistry for crystalline derivatives .

How can researchers address low yields in cross-coupling reactions involving this compound?

Advanced
Low yields often stem from catalyst poisoning or side reactions . Mitigation strategies include:

  • Catalyst screening : Pd(OAc)₂ with SPhos ligand improves efficiency in Suzuki reactions with electron-deficient boronic acids .
  • Solvent optimization : Using toluene/water biphasic systems enhances reactivity while minimizing dehalogenation side reactions .
  • Temperature control : Reactions performed at 80–100°C balance kinetics and catalyst stability.
    Case study : A 20.2% yield in 4-phenylfuro[3,2-c]pyridine synthesis was increased to 59% by replacing dichloromethane with THF and adding Cs₂CO₃ as a base .

What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Q. Basic

  • Agar dilution method : Determines minimum inhibitory concentrations (MICs) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-kill assays : Assess bactericidal/fungicidal kinetics.
    Standard protocols : Follow CLSI guidelines for reproducibility, with positive controls (e.g., ciprofloxacin) and solvent controls to rule out vehicle toxicity .

What pharmacological targets are associated with thieno[3,2-c]pyridine derivatives?

Q. Advanced

  • Serotonin receptors : Thieno[3,2-c]pyridines exhibit high affinity for 5-HT₁ and 5-HT₂ receptors, making them candidates for antipsychotic drug development .
  • Dopamine D₂ receptor modulation : Weak D₂ binding in some derivatives reduces extrapyramidal side effects, a common issue with classical antipsychotics .
    Mechanistic insight : Electrophysiological studies show divergent effects on A9 (nigrostriatal) vs. A10 (mesolimbic) dopamine neurons, suggesting region-specific modulation .

How can computational chemistry guide the design of this compound-based therapeutics?

Q. Advanced

  • Docking studies : Predict binding modes to targets like 5-HT₂A using crystal structures (PDB ID: 6WGT).
  • QSAR models : Correlate substituent effects (e.g., logP, polar surface area) with antimicrobial potency or receptor affinity .
    Validation : Match computational predictions with experimental IC₅₀ values from radioligand binding assays .

What are the challenges in scaling up this compound synthesis for preclinical studies?

Q. Advanced

  • Purification hurdles : Column chromatography is impractical for large batches; switch to recrystallization or HPLC-free methods (e.g., trituration).
  • Regiochemical purity : Trace regioisomers (e.g., 2-bromo derivatives) require rigorous QC via HPLC-UV/ELSD .
    Case study : A 10-gram synthesis achieved >98% purity using silica gel-free workup and in-process NMR monitoring .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothieno[3,2-c]pyridine
Reactant of Route 2
4-Bromothieno[3,2-c]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.